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molecular formula C17H17NO3S B058224 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 24310-36-9

1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No. B058224
M. Wt: 315.4 g/mol
InChI Key: OTPIOAHUBNERHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273754B2

Procedure details

To a suspension of ethyl 5-hydroxy-1-tosyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate (30 g, 8.04 mmol) in glacial acetic acid (180 mL), conc. hydrochloric acid (30 mL), ethanol (60 mL) water (30 mL) and conc. sulphuric acid (15 mL) were added at 10-15° C. The reaction mixture was warmed to room temperature and then heated to reflux for 15-16 h. The reaction mixture was cooled to room temperature and poured on to ice. A precipitate formed which was filtered and washed with water (200 mL×3) and dried under reduced pressure to afford 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (14 g, 56%). 1H NMR: (400 MHz, CDCl3) δ: 7.71-7.69 (1H, d, J=9.6 Hz), 7.60 (2H, d, J=8.4 Hz), 7.54 (1H, t, J=8.4 Hz), 7.48 (1H, d, J=7.2 Hz), 7.40 (1H, t, J=7.2 Hz), 7.28 (2H, d, J=8.4 Hz), 3.87 (2H, t, J=6.4 Hz), 2.42 (3H, s), 2.42 (2H, m), 1.98 (2H, m).
Name
ethyl 5-hydroxy-1-tosyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]2[CH:27]=[CH:26][CH:25]=[CH:24][C:4]=2[N:5]([S:14]([C:17]2[CH:23]=[CH:22][C:20]([CH3:21])=[CH:19][CH:18]=2)(=[O:16])=[O:15])[CH2:6][CH2:7][C:8]=1C(OCC)=O>C(O)(=O)C.Cl.C(O)C.S(=O)(=O)(O)O>[S:14]([N:5]1[CH2:6][CH2:7][CH2:8][C:2](=[O:1])[C:3]2[CH:27]=[CH:26][CH:25]=[CH:24][C:4]1=2)([C:17]1[CH:23]=[CH:22][C:20]([CH3:21])=[CH:19][CH:18]=1)(=[O:15])=[O:16]

Inputs

Step One
Name
ethyl 5-hydroxy-1-tosyl-2,3-dihydro-1H-benzo[b]azepine-4-carboxylate
Quantity
30 g
Type
reactant
Smiles
OC=1C2=C(N(CCC1C(=O)OCC)S(=O)(=O)C1=CC=C(C)C=C1)C=CC=C2
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added at 10-15° C
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15-16 h
Duration
15.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured on to ice
CUSTOM
Type
CUSTOM
Details
A precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water (200 mL×3)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C2=C(C(CCC1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 552.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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